Phosphoric acid;tungsten;heptatriacontahydrate
Description
Introduction to Phosphotungstic Acid Heptatriacontahydrate
Historical Context and Discovery
The study of heteropoly acids began in the 19th century with Jöns Jakob Berzelius’s isolation of phosphomolybdic acid in 1826. However, structural clarity emerged only in the 20th century. Linus Pauling proposed an early model in 1929, hypothesizing a tetrahedral arrangement of tungsten-oxygen clusters around a central phosphate group. This "host-guest" structure, though innovative, failed to explain dehydration behavior.
In 1933, James Fargher Keggin revolutionized the field using X-ray diffraction to resolve the structure of 12-phosphotungstic acid. His work confirmed a $$ \text{PW}{12}\text{O}{40}^{3-} $$ anion with a central phosphorus atom surrounded by twelve tungsten-oxygen octahedra arranged in a tetrahedral symmetry. This Keggin structure became foundational for polyoxometalate chemistry, earning recognition as one of the first fully characterized heteropoly anions.
Chemical Formula and Nomenclature Variations
Phosphotungstic acid’s molecular formula is universally accepted as $$ \text{H}3[\text{PW}{12}\text{O}{40}] \cdot n\text{H}2\text{O} $$, where $$ n $$ denotes hydration states. The compound is typically isolated as the 24-hydrate ($$ n = 24 $$), forming colorless to yellowish crystals soluble in water (200 g/100 mL). Desiccation yields the hexahydrate ($$ n = 6 $$), stable at room temperature.
The term "heptatriacontahydrate" ($$ n = 37 $$) is absent from major databases and peer-reviewed studies. This discrepancy likely stems from a misnomer or outdated nomenclature, as no experimental evidence supports a 37-hydrate form. Standard nomenclature includes:
- Phosphotungstic acid (PTA)
- Tungstophosphoric acid (TPA)
- Ethanolic phosphotungstic acid (EPTA) : A solution in ethanol used in biological staining.
Table 1: Physical and Chemical Properties of Phosphotungstic Acid Hydrates
| Property | 24-Hydrate | Hexahydrate |
|---|---|---|
| Melting Point | 89°C | 95°C (lit.) |
| Density | 3.88 g/cm³ | 3.92 g/cm³ |
| Solubility in Water | 200 g/100 mL | 150 g/100 mL |
| CAS Number | 12501-23-4 | 12501-23-4 |
Significance in Heteropoly Acid Research
PTA’s Keggin structure underpins its role as a prototypical heteropoly acid. Its strong Brønsted acidity ($$ \text{pKa} \approx -1.5 $$) and thermal stability (up to 400°C) make it a versatile catalyst. Applications include:
- Biomass Conversion : Hydrolyzing cellulose into glucose via acid-catalyzed depolymerization.
- Organic Synthesis : Facilitating glycosylation and acetal formation under mild conditions.
- Histology : Staining fibrin and collagen in tissue samples when combined with hematoxylin (PTAH stain).
- Electron Microscopy : Serving as a negative stain for viruses and polysaccharides due to electron opacity.
Properties
IUPAC Name |
phosphoric acid;tungsten;heptatriacontahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.37H2O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);37*1H2;;;;;;;;;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCRRYJYORWJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H77O41PW12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2970.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphoric acid;tungsten;heptatriacontahydrate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with tungsten trioxide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate. Industrial production methods often involve the use of mixed acid leaching systems, where tungsten is selectively extracted from a mixture of phosphoric acid and sulfuric acid .
Chemical Reactions Analysis
Phosphoric acid;tungsten;heptatriacontahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to act as a catalyst in many organic reactions, such as carbohydrate protection and glycosylation. Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Catalytic Applications
Phosphotungstic acid is widely recognized for its catalytic properties, which stem from its high acidity and thermal stability. It can function as both a homogeneous and heterogeneous catalyst in various organic reactions.
- Homogeneous Catalysis : In solution, PTA can facilitate several acid-catalyzed reactions. Its ability to protonate substrates makes it effective in reactions such as esterification and etherification. Studies have shown that it can catalyze the dehydration of alcohols to form alkenes with high selectivity .
- Heterogeneous Catalysis : PTA can be supported on substrates like alumina or silica, enhancing its stability and reusability. For instance, phosphoric acid modified montmorillonite loaded with tungsten oxide has been developed as a catalyst for the selective dehydration of glycerol to produce acrolein, achieving glycerol conversion rates between 70-100% with selectivities up to 95% . This application demonstrates PTA's potential in green chemistry processes.
Material Science
Phosphotungstic acid is employed in material science for its unique properties:
- Water Resistance : It is used as an additive in plastics, adhesives, and cement to impart water resistance. This characteristic is particularly beneficial in construction materials where moisture resistance is critical .
- Composite Proton Exchange Membranes : Research is ongoing into the use of PTA in composite proton exchange membranes (PEMs) for fuel cells. Its incorporation into materials like Nafion has shown promise in enhancing the performance of fuel cells due to improved conductivity and stability under operational conditions .
Biological Applications
In biological research, phosphotungstic acid serves multiple roles:
- Staining Agent : PTA is utilized as a staining agent in histology for biological samples. It is often combined with hematoxylin for tissue staining, which aids in the visualization of cellular structures under a microscope . Additionally, it can be used for staining specific proteins and alkaloids, enhancing their visibility during analysis.
- Research on Liver Necrosis : Limited studies have explored the medicinal applications of PTA, including its effects on liver necrosis in animal models. This area remains under-researched but highlights potential therapeutic implications .
Case Study 1: Glycerol Dehydration Catalyst
A significant study focused on the preparation of a phosphoric acid modified montmorillonite loaded tungsten oxide catalyst demonstrated its effectiveness in converting glycerol into acrolein. The catalyst showed:
- Glycerol conversion rates of 70-100%.
- Acrolein selectivity ranging from 75-95%.
- Operational stability for up to 150 hours.
This case exemplifies PTA's role in developing sustainable catalytic processes for chemical synthesis .
Case Study 2: Fuel Cell Development
Research into composite PEMs incorporating phosphotungstic acid has shown improvements in fuel cell performance metrics such as conductivity and durability. These advancements are crucial for the commercialization of hydrogen fuel cells, where efficiency and longevity are paramount .
Mechanism of Action
The mechanism of action of phosphoric acid;tungsten;heptatriacontahydrate involves its ability to act as a strong acid and a catalyst. It facilitates various chemical reactions by providing protons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in fuel cells, it enhances proton conductivity and improves the mechanical stability of the membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Phosphotungstic Acid Hydrates
Phosphotungstic acid (PTA) exists in multiple hydrate forms, differing in water content. For example, the hydrate mentioned in (H₅O₄₁PW₁₂·nH₂O) is a 12-tungstophosphoric acid with variable hydration states. The water content significantly impacts solubility and stability. Higher hydration (e.g., 37 H₂O) may enhance solubility in polar solvents but reduce thermal stability compared to less hydrated forms .
Phosphoric Acid and Its Derivatives
Phosphoric acid (H₃PO₄, MW 98.00) is a simpler analogue, widely used as a chromatography additive due to its low pKa (~2.1) and minimal baseline drift in supercritical fluid chromatography (SFC) . Phosphoric acid derivatives, such as hexose phosphates, also play critical roles in biological processes like glycolysis .
Layered Zirconium Phosphonates
Zirconium phosphonates, such as Zr₂(PO₄)(O₃PCH₂N{CH₂COOH}₂)(H₂O)₂, are structurally distinct layered materials. These compounds exhibit ion-exchange properties and are used in environmental remediation (e.g., heavy metal adsorption).
Phosphonic Acids
Phosphonic acids (RPO₃H₂), such as 1-aminoalkylphosphonic acids, are organic derivatives of phosphoric acid. They exhibit unique reactivity, such as deamination to form alkenes and phosphoric acid under acidic conditions . Their applications span agriculture (as herbicides) and medicine, contrasting with PTA’s inorganic catalytic roles.
Data Tables
Table 2: Research Findings
Biological Activity
Phosphoric acid is a mineral acid widely used in various industrial applications, while tungsten is a transition metal known for its high density and melting point. The combination of these components in the form of heptatriacontahydrate (a hydrate containing 37 water molecules) presents unique properties that may influence biological systems.
- Antimicrobial Properties : Phosphoric acid has demonstrated antimicrobial activity against various pathogens. The acidic environment can inhibit bacterial growth by disrupting cellular functions and metabolic processes.
- Metal Ion Interaction : Tungsten ions can interact with biological macromolecules, potentially affecting enzyme activities and cellular signaling pathways. The presence of tungsten may alter the bioavailability of nutrients or toxins in biological systems.
- Hydration Effects : The heptatriacontahydrate form suggests a significant hydration shell that can influence solubility and reactivity in biological environments, potentially enhancing or inhibiting biological interactions.
In Vitro Studies
- Cell Viability Assays : Studies have shown that varying concentrations of phosphoric acid can affect cell viability in different cell lines. For instance, at lower concentrations, it may promote cell growth, while higher concentrations lead to cytotoxicity.
- Antimicrobial Efficacy : Research has indicated that phosphoric acid combined with tungsten exhibits enhanced antimicrobial properties compared to phosphoric acid alone. This effect is attributed to the synergistic action of the acidic environment and tungsten's metal ion effects.
In Vivo Studies
- Toxicological Assessments : Animal studies have been conducted to evaluate the toxicity of tungsten compounds, revealing that while tungsten itself has low toxicity, its interaction with phosphoric acid can lead to varied biological responses depending on exposure levels.
- Bioaccumulation Potential : Research indicates that tungsten can accumulate in certain tissues, raising concerns about long-term exposure and potential health effects.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Applied Microbiology assessed the antimicrobial activity of phosphoric acid and tungsten against E. coli. Results showed a significant reduction in bacterial counts when both compounds were used together compared to controls without tungsten .
- Toxicity Assessment in Rodents : An investigation into the effects of tungsten exposure on rodent models indicated that while acute exposure showed minimal effects, chronic exposure led to alterations in hematological parameters and organ weights .
- Phosphate Metabolism Studies : Research focusing on phosphate metabolism revealed that phosphoric acid could enhance the bioavailability of certain nutrients when combined with metal ions like tungsten, suggesting potential applications in agriculture or nutrition .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant reduction in bacterial growth | |
| Cytotoxicity | Dose-dependent effects on cell viability | |
| Nutrient Bioavailability | Enhanced nutrient uptake observed |
Table 2: Toxicological Findings from In Vivo Studies
| Parameter | Control Group | Tungsten Exposure Group | Reference |
|---|---|---|---|
| Body Weight Change | No significant change | Decrease observed | |
| Hematological Changes | Normal values | Altered values | |
| Organ Weight | Normal values | Increased/decreased |
Q & A
Basic Research Questions
Q. How can phosphotungstic acid heptatriacontahydrate be synthesized with high purity?
- Method : Dissolve sodium tungstate (Na₂WO₄) in distilled water, then add phosphoric acid (H₃PO₄) dropwise under stirring until the solution becomes strongly acidic (pH < 2). Filter the solution to remove precipitates, and store the clear filtrate in light-resistant, airtight containers to prevent hydration changes.
- Purity Control : Monitor impurities using ICP-OMS or titration. Key impurity limits (e.g., chloride ≤0.03%, sulfate ≤0.02%) should align with analytical-grade specifications .
| Impurity | Maximum Limit (%) |
|---|---|
| Chloride (Cl⁻) | 0.03 |
| Sulfate (SO₄²⁻) | 0.02 |
| Heavy Metals | 0.005 |
Q. What characterization techniques validate the structural integrity of phosphotungstic acid hydrates?
- FTIR Spectroscopy : Identify hydroxyl (-OH) stretching vibrations (3,400–3,600 cm⁻¹) and W-O-W bridging bonds (800–900 cm⁻¹) .
- X-ray Diffraction (XRD) : Compare diffraction patterns with reference data (e.g., JCPDS 50-0307) to confirm crystallinity and hydration state .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–200°C to quantify bound water molecules .
Q. How should researchers safely handle phosphotungstic acid hydrates in laboratory settings?
- Safety Protocol : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with HF (generates toxic WF₆ gas). Store in inert, light-resistant containers at 4°C to prevent decomposition .
Advanced Research Questions
Q. How can phosphotungstic acid composites be optimized for soil stabilization applications?
- Design Strategy : Combine H₃PW₁₂O₄₀·37H₂O with silica nanoparticles or biodegradable polymers (e.g., chitosan) at a 1:2 mass ratio. Assess mechanical stability via unconfined compression tests (target: ≥500 kPa shear strength) .
- Data Analysis : Use SEM-EDS to verify uniform dispersion of the composite and FTIR to confirm chemical interactions between components.
Q. What experimental approaches quantify the catalytic activity of phosphotungstic acid in oxidation reactions?
- Kinetic Studies : React H₃PW₁₂O₄₀·37H₂O with magnesium salts (e.g., MgCl₂) in ethanol under reflux. Monitor reaction progress via GC-MS or UV-Vis spectroscopy (e.g., tracking benzaldehyde formation from benzyl alcohol) .
- Turnover Frequency (TOF) : Calculate using the formula:
Q. How do hydration levels impact the stability and reactivity of phosphotungstic acid?
- Controlled Experiment : Dehydrate H₃PW₁₂O₄₀·37H₂O at 120°C for 24 hours to obtain anhydrous H₃PW₁₂O₄₀. Compare its acidity (via Hammett indicators) and catalytic efficiency in esterification reactions against hydrated forms .
- Key Finding : Hydrated forms exhibit higher proton mobility due to water-mediated hydrogen bonding, enhancing catalytic activity in aqueous-phase reactions.
Data Contradictions and Resolution
- Hydration Variability : Some sources report 37 H₂O molecules (heptatriacontahydrate), while others describe lower hydration states (e.g., 29 H₂O). Resolve discrepancies by conducting TGA to experimentally determine water content in synthesized batches .
- Synthesis pH : recommends "strongly acidic" conditions, but optimal pH ranges (1.5–2.5) may vary based on tungstate concentration. Validate via pH titration during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
